N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide
Description
The compound N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide (IUPAC name confirmed in ) is a peptidomimetic inhibitor of the HIV-1 protease, widely recognized by its generic name Saquinavir. Approved in 1995, it was among the first protease inhibitors developed for antiretroviral therapy. Its structure features:
- A tert-butylcarbamoyl group linked to a decahydroisoquinoline core, enhancing binding to the protease active site.
- A quinoline-2-carbonylamino moiety contributing to hydrophobic interactions.
- A phenylbutan-2-yl backbone with hydroxyl and amide functionalities critical for solubility and target specificity.
Saquinavir exhibits poor aqueous solubility (logP = 3.8) but high affinity for HIV protease, with an IC₅₀ of ~0.4 nM.
Properties
IUPAC Name |
N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXKHKRTORLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Saquinavir is synthesized through a multi-step process involving several key intermediates. . The reaction conditions often involve the use of protecting groups, coupling reagents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of saquinavir involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Saquinavir undergoes various chemical reactions, including:
Oxidation: Saquinavir can be oxidized to form metabolites, primarily in the liver.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes in the liver.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various metabolites that are excreted from the body, primarily through feces .
Scientific Research Applications
Saquinavir has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying protease inhibitors.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Primarily used in the treatment of HIV/AIDS.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Saquinavir exerts its effects by inhibiting the HIV protease enzyme, which is crucial for the virus to cleave precursor proteins into functional viral proteins. By blocking this enzyme, saquinavir prevents the maturation of the virus, thereby reducing its ability to infect new cells . The primary molecular target is the active site of the HIV protease, and the pathway involves the disruption of viral replication and assembly .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antiviral Therapeutics
Table 1: Key Structural and Pharmacological Comparisons
*Calculated for dipeptide esters.
Key Observations:
Core Scaffold Differences: Saquinavir’s decahydroisoquinoline core distinguishes it from acyclic nucleosides like gancyclovir or acyclovir derivatives, which rely on modified purine/pyrimidine bases. Benzoxazole derivatives (e.g., 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide) share a butanamide moiety but lack the protease-targeting isoquinoline group, instead exhibiting anti-inflammatory activity.
Functional Group Impact: The quinoline-2-carbonylamino group in Saquinavir enhances protease binding compared to simpler amides in benzoxazole derivatives. tert-butylcarbamoyl groups improve metabolic stability, whereas methoxy substituents in benzoxazoles modulate solubility.
Pharmacokinetic and Physicochemical Comparisons
Solubility and logP :
Saquinavir’s high logP (3.8) correlates with low aqueous solubility, a limitation addressed in prodrug designs (e.g., dipeptide esters of acyclovir with logP 1.2–2.1). Benzoxazole derivatives (logP 2.7–3.1) balance lipophilicity and solubility better.- Bioactivity: Saquinavir’s antiviral specificity contrasts with benzoxazoles’ anti-inflammatory effects. Compounds like 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide () exhibit thienopyrimidine cores but lack protease inhibition, instead showing kinase modulation.
Research Findings and Clinical Relevance
Saquinavir’s Prodrug Optimization
Emerging Structural Analogues
- 4-(3-Oxobutanamido)benzamide derivatives () feature similar amide linkages but target cancer cell lines (e.g., HeLa) via cytotoxic mechanisms.
Biological Activity
N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide (referred to as Compound A) is a complex organic molecule notable for its potential biological activities. This article discusses its synthesis, biological interactions, and pharmacological implications based on current research findings.
Structural Characteristics
Compound A features a multi-cyclic framework with an isoquinoline moiety and various functional groups including:
- Tert-butylamino group : Enhances lipophilicity and may facilitate membrane penetration.
- Hydroxyl and amide groups : Potentially involved in hydrogen bonding with biological targets.
Biological Activity Overview
Research indicates that Compound A may exhibit multiple biological activities:
1. Antioxidant Activity
Studies have demonstrated that compounds with similar structures show significant antioxidant properties. For instance, they effectively inhibit lipid peroxidation and demonstrate high antioxidant activity in assays like ABTS and FRAP . This suggests that Compound A may also possess similar capabilities.
2. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds analogous to Compound A have shown mixed-type reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with specific IC50 values indicating their potency . The kinetics of inhibition suggest that these compounds can potentially block AChE-induced β-amyloid aggregation, a key factor in Alzheimer's pathology.
The synthesis of Compound A involves several steps that include the formation of the isoquinoline structure followed by the introduction of functional groups. Understanding the mechanism of action is critical for elucidating its pharmacological profile:
- Binding Studies : Docking studies indicate potential binding sites on cholinesterases which could explain its inhibitory effects .
Comparative Analysis
To better understand the biological significance of Compound A, a comparison with related compounds provides insights into its potential efficacy:
| Compound Name | Structure Features | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| Compound B | Similar isoquinoline | Moderate AChE inhibition | 1.90 (AChE) |
| Compound C | Quinoline-based | High antioxidant activity | - |
| Compound D | Tert-butyl group | Antimicrobial properties | - |
Case Study 1: Inhibition of Cholinesterases
In a study focused on novel cholinesterase inhibitors, compounds structurally similar to Compound A were tested for their ability to inhibit AChE and BChE. The results indicated that these compounds could significantly reduce enzyme activity at micromolar concentrations. This suggests that Compound A may hold promise as a therapeutic agent for cognitive disorders .
Case Study 2: Antioxidant Efficacy
Another study assessed the antioxidant capacity of related compounds through various assays. Results showed a marked reduction in oxidative stress markers in treated samples compared to controls, indicating that derivatives of Compound A could be explored for neuroprotective applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
